molecular formula C21H16ClFN2O4 B2393103 Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946303-01-1

Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2393103
CAS RN: 946303-01-1
M. Wt: 414.82
InChI Key: GRYNODJAJUGDKJ-UHFFFAOYSA-N
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Description

“Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also features a benzyl group, which is an aromatic ring attached to a methylene group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyridine and benzyl) would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyridine ring, for example, can undergo electrophilic substitution reactions . The benzyl group could also participate in various reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves complex chemical processes aiming to explore their potential therapeutic applications. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate in the production of Tianeptine, demonstrates the intricate steps involved in obtaining these compounds, including condensation, methylation, hydrogenolysis, and cyclization (Xiu-lan, 2009). This process reflects the broader chemical synthesis strategies employed in creating derivatives of Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate.

Pharmacological Applications

The pharmacological exploration of these compounds often involves their potential as inhibitors or antagonists in various biological pathways. For example, dihydroxypyrimidine-4-carboxamides have been identified as potent and selective HIV integrase inhibitors, showcasing the therapeutic potential of related compounds in treating viral infections (Pace et al., 2007). Similarly, studies on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters reveal the chemical transformations these compounds can undergo, hinting at their diverse applications in drug development and synthetic chemistry (Yoo et al., 1990).

properties

IUPAC Name

methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-7-9-14(10-8-13)24-19(26)15-4-3-11-25(20(15)27)12-16-17(22)5-2-6-18(16)23/h2-11H,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYNODJAJUGDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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